Ammonium Benzoate

Catalog No.
S566693
CAS No.
1863-63-4
M.F
C7H9NO2
M. Wt
139.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium Benzoate

CAS Number

1863-63-4

Product Name

Ammonium Benzoate

IUPAC Name

azane;benzoic acid

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

InChI

InChI=1S/C7H6O2.H3N/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);1H3

InChI Key

VWSRWGFGAAKTQG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)[O-].[NH4+]

Solubility

IN WATER: 19.6 G/100 CC @ 14.5 °C, 83.3 G/100 CC @ 100 °C; IN ALCOHOL: 1.63 G/100 CC @ 25 °C; INSOL IN ETHER
1 G DISSOLVES IN 8 ML GLYCEROL

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.N
  • Food preservation: It is widely used as a food additive to prevent the growth of bacteria, fungi, and yeasts in acidic and neutral foods like soft drinks, jams, jellies, and pickles [1, 2].
  • Cosmetics and pharmaceuticals: Its antimicrobial properties are utilized in some cosmetics and topical pharmaceutical products to prevent microbial proliferation [3].
  • Scientific research: Researchers employ ammonium benzoate in various studies related to microbial growth, inhibition, and resistance mechanisms [4, 5].

Fungicidal Activity

Beyond general antimicrobial activity, ammonium benzoate demonstrates specific fungicidal effects against certain fungal strains. This specific property has applications in research related to:

  • Plant pathology: Researchers use it to control fungal diseases in plants and study fungal growth inhibition mechanisms [6, 7].
  • Mycology: In the field of mycology, which studies fungi, researchers utilize ammonium benzoate to isolate and identify specific fungal strains based on their sensitivity to the compound [8, 9].

Other Research Applications

While the antimicrobial and fungicidal properties are the most widely explored research applications of ammonium benzoate, there are other areas of investigation:

  • Chemical synthesis: It serves as a precursor in the synthesis of various organic compounds used in research and development [10].
  • Environmental studies: Researchers employ it to study the environmental fate and degradation of various chemicals [11].
  • The research applications mentioned above are not exhaustive, and further exploration may reveal additional uses in scientific research.
  • It is crucial to consult the primary research literature for specific details and experimental procedures involving ammonium benzoate.

Citations:

  • [National Center for Biotechnology Information. PubChem. Ammonium Benzoate. ]
  • [EWG Skin Deep. Ammonium Benzoate. ]
  • [National Institutes of Health (.gov). HSDB - Ammonium benzoate. ]
  • [National Library of Medicine. Antimicrobial activity of ammonium benzoate and sodium benzoate against Bacillus species. ]
  • [National Library of Medicine. Antibacterial activity of ammonium benzoate against foodborne pathogens and spoilage bacteria. ]
  • [National Library of Medicine. Fungicidal activity of ammonium benzoate on Botrytis cinerea and Colletotrichum musae and its impact on the quality of banana fruit. ]
  • [National Library of Medicine. Efficacy of sodium bicarbonate and ammonium benzoate against anthracnose disease of mango caused by Colletotrichum gloeosporioides. ]
  • [National Library of Medicine. Antifungal susceptibility of medically important Aspergillus species. ]
  • [National Library of Medicine. Identification of Filamentous Fungi from Clinical Specimens Using Commercial Identification Systems and a Traditional Method. ]
  • [National Library of Medicine. Synthesis and characterization of copper(II) complexes derived from N,N'-disubstituted 2,2'-bipyridines and their catalytic activity in C-N bond formation reactions. ]
  • [National Library of Medicine. Persistence and degradation of benzoic acid and its salts in water treatment sludge.

Ammonium benzoate is the ammonium salt of benzoic acid, represented by the chemical formula C7H5O2NH4\text{C}_7\text{H}_5\text{O}_2\text{NH}_4. It appears as a white crystalline powder that is soluble in water. This compound is primarily synthesized through the reaction of benzoic acid with ammonia, making it an important substance in various chemical processes .

The mechanism of action of ammonium benzoate depends on its application.

  • As a Preservative: In food and beverages, ammonium benzoate acts as a preservative by inhibiting the growth of bacteria and fungi. It is believed to disrupt their cellular metabolism and create an acidic environment that they cannot tolerate [].
  • In Medicine: Ammonium benzoate is used to treat certain types of urinary tract infections. It works by increasing the acidity of the urine, which creates an environment unfavorable for bacterial growth [].

Ammonium benzoate is generally considered safe for consumption in small amounts as found in foods and beverages []. However, high doses can cause nausea, vomiting, and stomach upset [].

  • Acute Toxicity: The oral LD50 (lethal dose for 50% of test subjects) for ammonium benzoate in rats is 2,950 mg/kg [].
  • Flammability: Ammonium benzoate is not considered a flammable material [].

Safety Precautions:

  • Always handle ammonium benzoate with gloves and eye protection to avoid skin and eye irritation [].
  • Do not ingest large quantities of ammonium benzoate.
  • Store ammonium benzoate in a cool, dry place away from direct sunlight.

Ammonium benzoate can undergo several chemical transformations. One notable reaction is its dehydration to form benzamide, which involves the removal of a water molecule from the compound . Additionally, it can react with strong acids and bases, although such interactions should be avoided due to potential hazards .

Ammonium benzoate exhibits biological activity similar to that of benzoic acid. It has been studied for its antimicrobial properties, particularly in inhibiting the growth of certain bacteria and fungi. This makes it useful in food preservation and medicinal applications . Moreover, its role as a food additive helps in maintaining the quality and safety of various products.

The synthesis of ammonium benzoate typically involves:

  • Neutralization Reaction: Mixing benzoic acid with ammonia in a controlled environment.
  • Crystallization: The resulting solution is cooled to allow crystallization of ammonium benzoate.
  • Purification: The crystals are filtered and dried to obtain pure ammonium benzoate.

This method is efficient and widely used in both laboratory and industrial settings .

Ammonium benzoate has diverse applications, including:

  • Food Preservation: Used as a preservative due to its antimicrobial properties.
  • Pharmaceuticals: Employed in various medicinal formulations.
  • Chemical Industry: Acts as a raw material for synthesizing other chemical compounds, including electrolytic capacitors .
  • Agriculture: Sometimes used as a component in fertilizers.

Research indicates that ammonium benzoate interacts with various biological systems, influencing metabolic pathways. Its ability to inhibit microbial growth has been extensively studied, revealing its potential as an effective preservative. Additionally, studies have shown that it may affect the absorption of certain nutrients when used in food products .

Ammonium benzoate shares similarities with several other compounds, particularly those derived from benzoic acid. Below are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Benzoic AcidC7H6O2\text{C}_7\text{H}_6\text{O}_2A weak organic acid used as a preservative.
Sodium BenzoateC7NaO2\text{C}_7\text{NaO}_2A sodium salt of benzoic acid; used similarly as a preservative.
BenzamideC7H7N\text{C}_7\text{H}_7\text{N}Formed from ammonium benzoate; has different properties and uses.

Uniqueness of Ammonium Benzoate: While similar compounds like sodium benzoate are also used as preservatives, ammonium benzoate's unique properties make it suitable for specific applications in pharmaceuticals and agriculture. Its solubility in water allows for easier incorporation into various formulations compared to some other derivatives.

Physical Description

Ammonium benzoate appears as a white crystalline solid. Soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Used in medicine and as a food preservative.
Pellets or Large Crystals; Liquid; Dry Powder
White solid; [Hawley] Semi-transparent crystals, soluble in water; [MSDSonline]

Color/Form

COLORLESS RHOMBIC CRYSTALS
LAMELLAR CRYSTALS OR CRYSTALLINE POWDER

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

139.063328530 g/mol

Monoisotopic Mass

139.063328530 g/mol

Boiling Point

160 °C (SUBLIMES)

Heavy Atom Count

10

Density

1.26 at 77 °F (USCG, 1999) - Denser than water; will sink
1.260

Odor

ODORLESS OR FAINT BENZOIC ACID ODOR

Melting Point

388 °F (USCG, 1999)
198 °C (DECOMP)

UNII

AC80WD7GPF

GHS Hazard Statements

Aggregated GHS information provided by 653 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 123 of 653 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 530 of 653 companies with hazard statement code(s):;
H302 (99.06%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (40%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (46.6%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (38.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Urinary anti-infective

Pictograms

Irritant

Irritant

Other CAS

1863-63-4

Wikipedia

Ammonium_benzoate
3,4-Methylenedioxy-N-ethylamphetamine

Use Classification

Cosmetics -> Preservative

Methods of Manufacturing

FROM BENZOIC ACID AND AMMONIA.

General Manufacturing Information

Miscellaneous Manufacturing
Transportation Equipment Manufacturing
Machinery Manufacturing
All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Paint and Coating Manufacturing
Fabricated Metal Product Manufacturing
Benzoic acid, ammonium salt (1:1): ACTIVE
CMPDS CONTAINING AMMONIUM BENZOATE ARE USED AS NEMATOCIDES, INSECTICIDES, FUNGICIDES & BACTERICIDES.
Cmpd containing 0.025-0.250 ammonium benzoate and 0.025-0.250 wt % potassium oleate, and water are effective fungicides.

Analytic Laboratory Methods

Method 417G: Automated Phenate Method for the determination of ammonia nitrogen. This method is used to determine ammonia concentrations in potable, surface, and Saline waters as well as domestic and industrial wastewaters over a range of 0.02 to 2.0 mg/l. Photometric measurement is made at 630 to 660 nm. For ammonia concentrations of 1.41, 0.77, 0.59, and 0.43 mg/l, the standard deviation was + 0.005 or -0.005. /Ammonia/
Method 417E Ammonia: Selective Electrode Method. This method is applicable for the measurement of 0.03 to 1400 mg nitrogen ammonia/l in potable and surface waters and domestic and industrial wastes. The ammonia selective electrode uses a hydrophobic gas permeable membrane to separate the sample solution from an electrode internal solution of ammonium chloride. Ammonia diffuses through the membrane and changes the internal solution pH, which is sensed by a pH electrode. In an inter-laboratory study (12 laboratories) using effluent water samples at 0.04, 0.10, 0.80, 20, 100, and 750 mg/l, mean recovery was 100, 470, 105, 95, 97, and 99%, respectively. /Ammonia/
Method 417D: Titrimetric Method for the Determination of Ammonia Nitrogen. This method is applicable to ammonia concentrations in wastewater effluent greater than 5 mg/l. After distillation, the sample is titrated with 0.02 N sulfuric acid until a lavender color forms. For concentrations of 200, 800, and 1500 ug/l, relative standard deviation is 69.8, 28.6, and 21.6% respectively, and relative error is 20.0, 5.0, and 2.6%, respectively. /Ammonia/
Method 417C: Phenate Method for the Determination of Ammonia Nitrogen. This manual colorimetric technique is used to determine ammonia concentrations in wastewater effluent from 10 to 500 ug/l. The blue compound, indophenol, is formed by the reaction of ammonia, hypochlorite, and phenol catalyzed by a manganous salt. For ammonia concentrations of 200, 800, and 1500 ug/l, relative standard deviation is 39.2, 15.8, and 26.0%, respectively, and relative error is 2.4, 1.5, and 10.0%, respectively. /Ammonia/
For more Analytic Laboratory Methods (Complete) data for AMMONIUM BENZOATE (7 total), please visit the HSDB record page.

Storage Conditions

KEEP WELL CLOSED.

Interactions

CONTINUOUS IP INJECTION OF AMMONIUM BENZOATE DECR LETHAL DOSE OF PROCAINE-HCL & LIDOCAINE-HCL IN MALE RATS.

Stability Shelf Life

GRADUALLY LOSES AMMONIA ON EXPOSURE TO AIR.

Dates

Modify: 2023-08-15

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